molecular formula C9H14N2O3 B14674294 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 34816-40-5

3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14674294
CAS No.: 34816-40-5
M. Wt: 198.22 g/mol
InChI Key: UQWOTVXEOOAJIZ-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, alkylation, and hydroxymethylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-6-(hydroxymethyl)pyrimidine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    3-Methyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a tert-butyl group.

    6-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the tert-butyl group, resulting in different physical and chemical properties.

Uniqueness

The presence of the tert-butyl group in 3-tert-Butyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

34816-40-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-tert-butyl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)11-7(13)4-6(5-12)10-8(11)14/h4,12H,5H2,1-3H3,(H,10,14)

InChI Key

UQWOTVXEOOAJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)CO

Origin of Product

United States

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